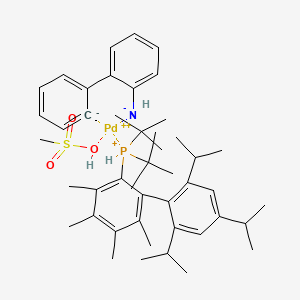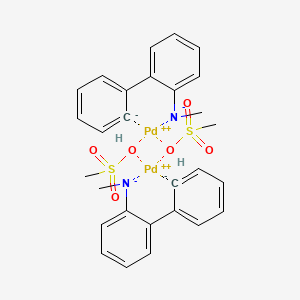
(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2’-Methylamino-1,1’-biphenyl-2-yl)methanesulfonatopalladium(II) dimer, min. 98%” is a dimeric palladium precursor . It is a pale yellow to light gray powder . The molecular formula is C28H30N2O6Pd2S2 and the molecular weight is 767.52g/mol .
Synthesis Analysis
This compound, when treated with phosphines at room temperature in dichloromethane, provides N-substituted precatalysts .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C28H30N2O6Pd2S2 . The InChI representation isInChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12 (13)11-7-3-2-4-8-11;2*1-5 (2,3)4;;/h2*2-7,9-10H,1H3;2*1H3, (H,2,3,4);;/q2*-2;;;2*+2; . Chemical Reactions Analysis
This compound is used as a precursor in various chemical reactions. It is particularly useful in the aminocarbonylation of (hetero)aryl bromides, and general C-C and C-N cross-coupling reactions .Physical And Chemical Properties Analysis
The compound is a pale yellow to light gray powder . It has a molecular weight of 767.52g/mol and a molecular formula of C28H30N2O6Pd2S2 . It is air sensitive .Wissenschaftliche Forschungsanwendungen
Aminocarbonylation Reactions
This compound serves as a catalyst in aminocarbonylation reactions, particularly for (hetero)aryl bromides . Aminocarbonylation is a valuable process in organic synthesis, allowing for the introduction of amine functionalities into molecules, which is crucial for pharmaceuticals and agrochemicals.
C-C Cross-Coupling Reactions
The dimeric palladium precursor is utilized in C-C cross-coupling reactions . These reactions are fundamental in forming carbon-carbon bonds, a core structure in organic chemistry, enabling the synthesis of complex molecules from simpler ones.
C-N Cross-Coupling Reactions
Similarly, it is used in C-N cross-coupling reactions . The formation of carbon-nitrogen bonds is essential for creating a wide range of organic compounds, including natural products, pharmaceuticals, and polymers.
Catalyst in Organic Synthesis
As a catalyst, this compound is involved in the synthesis of organic molecules. Its role in speeding up reactions without being consumed is vital for industrial processes, making production more efficient and cost-effective .
Precatalyst Formation
When treated with phosphines at room temperature in dichloromethane, it provides N-substituted precatalysts . These precatalysts are significant for various organic transformations, including those mentioned above.
Research and Industrial Applications
The compound is available in powder form for both research and industrial applications, indicating its versatility and adaptability in different settings .
Development of Pharmaceuticals
Due to its role in forming amine functionalities, it has implications in the development of new pharmaceuticals, where precision and the ability to introduce specific functional groups are paramount .
Material Science Research
In material science, the compound could be explored for the development of new materials with unique properties, given its role in forming complex molecular structures .
Wirkmechanismus
Target of Action
It is known that this compound is used as a palladium catalyst , suggesting that its targets are likely to be specific organic compounds in chemical reactions.
Mode of Action
The compound acts as a catalyst in organic synthesis reactions . It is involved in C-C bond formation, addition reactions of alkenes, and nucleophilic substitution reactions . In some reduction reactions, it can also act as a hydrogenation agent .
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions in organic synthesis . By acting as a catalyst, it speeds up reactions without being consumed, enabling the efficient production of desired products.
Action Environment
The compound is sensitive to air , indicating that its stability and efficacy could be influenced by exposure to oxygen. It is also soluble in water, organic solvents, and some common acids and bases , suggesting that its action could be influenced by the solvent environment.
Eigenschaften
IUPAC Name |
methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11N.2CH4O3S.2Pd/c2*1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;2*1-5(2,3)4;;/h2*2-7,9-10H,1H3;2*1H3,(H,2,3,4);;/q2*-2;;;2*+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJHFGLGMQFRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.CS(=O)(=O)O.[Pd+2].[Pd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6Pd2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer | |
CAS RN |
1581285-85-9 |
Source


|
| Record name | (2'-Methylamino-1,1'-biphenyl-2-yl)methanesulfonatopalladium(II) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


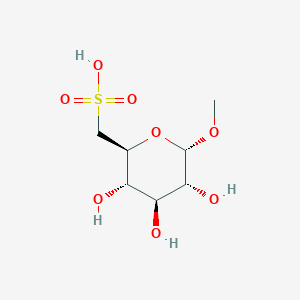
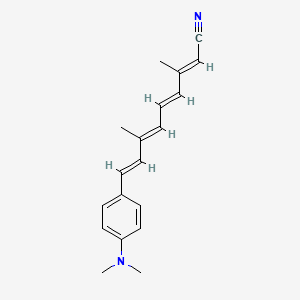
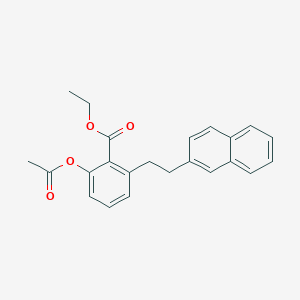
![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)
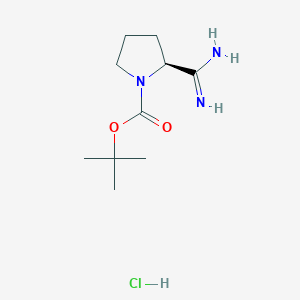
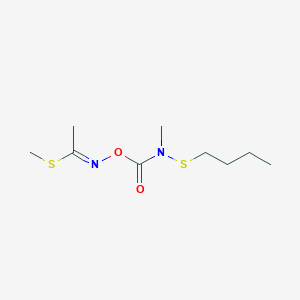
![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)
![N-(8-Hydroxy-2-phenyl-6-prop-2-ynyloxy-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl)-acetamide](/img/structure/B6308396.png)


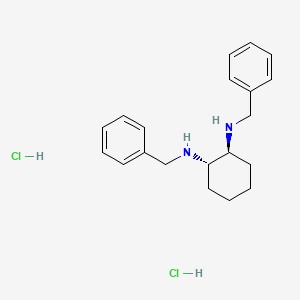
![N-[(2-Methylpyrimidin-4-yl)methyl]propan-2-amine dihydrochloride propan-2-ol](/img/structure/B6308455.png)
